Technical Guide: NVS-ZP7-4 HCl and the Induction of Endoplasmic Reticulum Stress
Technical Guide: NVS-ZP7-4 HCl and the Induction of Endoplasmic Reticulum Stress
[1]
Executive Summary
NVS-ZP7-4 HCl is a potent, selective chemical probe designed to inhibit SLC39A7 (ZIP7) , a zinc transporter critical for maintaining homeostasis between the endoplasmic reticulum (ER) and the cytosol.[1] By blocking ZIP7, NVS-ZP7-4 prevents the release of zinc from the ER, leading to a rapid accumulation of intraluminal zinc and a concurrent depletion of cytosolic zinc.[1]
This guide details the specific molecular cascade by which this "Zinc Trap" mechanism triggers the Unfolded Protein Response (UPR), resulting in terminal ER stress and apoptosis, particularly in Notch-dependent T-cell acute lymphoblastic leukemia (T-ALL) models.[1][2]
The Molecular Target: ZIP7 (SLC39A7)[1][3][4][5][6][7]
To understand the mechanism of NVS-ZP7-4, one must first understand the unique role of its target.[1] Unlike most ZIP family transporters which import zinc from the extracellular space into the cytosol, ZIP7 is localized to the ER membrane.[1]
-
Physiological Role: ZIP7 acts as the "gatekeeper," releasing stored zinc from the ER lumen into the cytosol to support cytosolic metalloproteins and signaling phosphatases.[1]
-
The Critical Balance: The ER requires zinc for chaperone function (e.g., calreticulin), but excess zinc is toxic to the protein folding machinery.[1] ZIP7 prevents this toxicity by exporting zinc.[1]
Mechanism of Action: The "Zinc Trap"[1]
NVS-ZP7-4 acts as a specific antagonist to ZIP7.[1][3][4] Upon administration, it binds to the transporter, effectively locking the gate.[1]
The Dual-Imbalance Event
The inhibition triggers two simultaneous catastrophic events for the cell:
-
ER Zinc Overload (The Primary Stressor): Zinc concentrations within the ER lumen rise to supraphysiological levels.[1] This excess zinc interferes with the redox-sensitive protein folding machinery (specifically PDI and Ero1
), leading to the accumulation of misfolded proteins (e.g., Notch1 receptors).[1] -
Cytosolic Zinc Depletion: The lack of zinc export impairs cytosolic enzymes, although the ER stress phenotype is primarily driven by the luminal accumulation.[1]
Visualization of the Mechanism
The following diagram illustrates the blockade of Zinc transport and the resulting luminal toxicity.[1]
Figure 1: Mechanism of Action. NVS-ZP7-4 inhibits ZIP7, trapping Zn2+ in the ER, which drives protein misfolding.[1]
The ER Stress Cascade (UPR Activation)[1]
The accumulation of misfolded proteins caused by NVS-ZP7-4 saturates the ER chaperone BiP (HSPA5).[1] BiP dissociates from the three UPR sensors—PERK, IRE1, and ATF6—to bind the misfolded proteins, thereby activating the stress signaling arms.[1]
The Three Arms of UPR[1]
-
PERK Pathway: Phosphorylation of eIF2
halts global protein translation to reduce ER load.[1] Paradoxically, this allows translation of ATF4 , which drives the pro-apoptotic factor CHOP (DDIT3).[1] -
IRE1 Pathway: Splicing of XBP1 mRNA produces sXBP1, a transcription factor for chaperones.[1] Under sustained stress (as induced by NVS-ZP7-4), IRE1 activates JNK signaling, promoting apoptosis.[1]
-
ATF6 Pathway: ATF6 translocates to the Golgi, is cleaved, and upregulates ERAD (ER-associated degradation) components.[1]
Terminal Outcome
NVS-ZP7-4 induces unresolvable stress.[1] The sustained upregulation of CHOP overrides survival signals, leading to the activation of Caspase-3 and apoptosis.[1]
Figure 2: The Unfolded Protein Response (UPR) cascade triggered by NVS-ZP7-4.[1]
Experimental Validation Protocols
To confirm NVS-ZP7-4 activity in your specific model, the following self-validating workflow is recommended.
Protocol A: Intracellular Zinc Profiling (Fluorescence)
Objective: Verify the "Zinc Trap" (High ER Zn / Low Cytosolic Zn).[1] Note: Standard cytosolic probes (FluoZin-3) will show a decrease in signal, while ER-targeted FRET sensors are required to show the increase.[1]
-
Seed Cells: Plate T-ALL cells (e.g., TALL-1) or HeLa cells at
cells/mL. -
Treatment: Treat with 1 µM NVS-ZP7-4 for 4 hours. Include a DMSO control.[1]
-
Staining (Cytosolic): Wash and load cells with FluoZin-3 AM (1 µM) for 30 mins.[1]
-
Analysis: Flow cytometry or Confocal Microscopy.[1]
-
Expected Result: NVS-ZP7-4 treated cells show reduced cytosolic fluorescence compared to DMSO.[1]
-
Protocol B: Western Blot for UPR Markers
Objective: Confirm induction of ER stress.[1][5][6][3][7][8][9]
-
Lysis: Lyse cells after 12–24 hours of treatment using RIPA buffer + Protease/Phosphatase inhibitors.[1]
-
Antibodies:
-
Expected Data:
| Marker | DMSO Control | NVS-ZP7-4 (1 µM) | Interpretation |
| BiP | Low (+) | High (+++) | UPR Activation |
| sXBP1 | Absent | Present | IRE1 Arm Activation |
| CHOP | Absent | High (+++) | Terminal Stress |
| Cleaved Casp-3 | Absent | High (++) | Apoptosis Onset |
Protocol C: Genetic Specificity Check (Rescue)
Objective: Prove on-target efficacy. Method: Utilize a CRISPR-generated ZIP7 V430E mutant line.[1][3] This mutation confers resistance to NVS-ZP7-4.[1][5][6][3]
Experimental Workflow Visualization
Figure 3: Recommended experimental workflow for validating NVS-ZP7-4 activity.
References
-
Nolin, E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen.[1][2][6] Nature Chemical Biology, 15(2), 179–188.[1] [Link][1]
-
Bin, B. H., et al. (2017). The Function of Zinc Transporters in the Endoplasmic Reticulum.[1] Frontiers in Immunology, 8, 1664.[1] [Link]
-
Gonciarz, R. L., et al. (2022). Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells.[1] PLOS ONE, 17(7), e0271656.[1] [Link]
Sources
- 1. NVS-ZP7-4 = 98 HPLC 2349367-89-9 [sigmaaldrich.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
